molecular formula C20H32O2 B1240661 Icosa-5,8,10,14-tetraenoic acid

Icosa-5,8,10,14-tetraenoic acid

Cat. No. B1240661
M. Wt: 304.5 g/mol
InChI Key: ZRVOHYJWSYEIDY-OWVSISMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosa-5,8,10,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 8, 10 and 14.

Scientific Research Applications

Synthesis and Chemical Properties

  • Icosa-5,8,10,14-tetraenoic acid, also known as arachidonic acid, has been utilized as a starting material in the synthesis of various marine lipid hydrocarbons and polyunsaturated trifluoromethyl ketones. These compounds have potential applications as phospholipase A2 inhibitors (Holmeide & Skattebol, 2000); (Holmeide, Skattebol, & Sydnes, 2001).

Biological Functions and Applications

  • Enzyme Inhibition and Drug Development :

    • Icosa-5,8,10,14-tetraenoic acid derivatives have been synthesized and tested for their ability to inhibit monoacylglycerol lipase and fatty acid amide hydrolase activities, which are crucial in regulating 2-arachidonoylglycerol (2-AG) levels. This research aids in understanding the potential of these compounds in drug development (Cisneros et al., 2007).
  • Biomedical Research :

    • Synthesis of labeled compounds from Icosa-5,8,10,14-tetraenoic acid has been conducted for use in quantifying biomolecules in biological studies. For instance, tetra-deuterated versions of these compounds have been synthesized for precise quantitation in novel biosynthetic pathways (Cheng et al., 2008).
  • Metabolic Pathway Studies :

    • The compound has been used to understand the subcellular distribution of lipoxygenase products in biological membranes, contributing to our knowledge of the role of lipoxygenases in cellular processes (Kühn, Belkner, & Wiesner, 1990).
  • Understanding Bioconversion Processes :

    • Research on Icosa-5,8,10,14-tetraenoic acid and its metabolites has also provided insights into the bioconversion processes of polyunsaturated fatty acids, which is vital for understanding various physiological processes (Flock & Skattebol, 2000).
  • Pharmaceutical Research :

    • Icosa-5,8,10,14-tetraenoic acid derivatives have been investigated for their potential therapeutic applications, such as their effects on lipoprotein particle concentration and size in specific medical conditions (Bays et al., 2012).

properties

Product Name

Icosa-5,8,10,14-tetraenoic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,8E,10E,14E)-icosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,10-13,15-16H,2-5,8-9,14,17-19H2,1H3,(H,21,22)/b7-6+,11-10+,13-12+,16-15+

InChI Key

ZRVOHYJWSYEIDY-OWVSISMKSA-N

Isomeric SMILES

CCCCC/C=C/CC/C=C/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CCCC=CC=CCC=CCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icosa-5,8,10,14-tetraenoic acid
Reactant of Route 2
Icosa-5,8,10,14-tetraenoic acid
Reactant of Route 3
Icosa-5,8,10,14-tetraenoic acid
Reactant of Route 4
Icosa-5,8,10,14-tetraenoic acid
Reactant of Route 5
Icosa-5,8,10,14-tetraenoic acid
Reactant of Route 6
Icosa-5,8,10,14-tetraenoic acid

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